Product packaging for l-Alanine-d7(Cat. No.:)

l-Alanine-d7

Cat. No.: B1520932
M. Wt: 96.14 g/mol
InChI Key: QNAYBMKLOCPYGJ-VQIVFXRSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Role of L-Alanine in Fundamental Biological Processes

L-Alanine is a non-essential amino acid, meaning the human body can synthesize it. ontosight.ai Despite this, it plays a crucial role in a multitude of fundamental biological processes. ontosight.aiontosight.ai It is a key building block for proteins and is involved in the glucose-alanine cycle, a critical pathway for transporting nitrogen and carbon between tissues, particularly muscle and liver. ontosight.aiontosight.ai L-Alanine is also a source of energy for muscles and the central nervous system and contributes to the synthesis of other important molecules, including the neurotransmitter beta-alanine. ontosight.airochester.edu Furthermore, it participates in gluconeogenesis, the process of generating glucose from non-carbohydrate sources, which is vital for maintaining blood sugar levels. fiveable.me The stereochemistry of L-Alanine, specifically its L-configuration, is essential for its recognition and utilization by enzymes in these various metabolic pathways. fiveable.me

Rationale for Deuterium (B1214612) Labeling in L-Alanine (L-Alanine-d7) for Advanced Research

The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, to create this compound offers significant advantages for advanced research. medchemexpress.com Deuterium labeling creates a "heavy" version of the amino acid that is metabolically processed in the same way as the natural form but is distinguishable by its increased mass. medchemexpress.com This property makes this compound an excellent tracer for metabolic studies. The use of deuterium is particularly attractive because it can be incorporated into various molecular sites, facilitating analysis through a range of techniques, most notably mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.org This labeling allows researchers to track the fate of L-Alanine within complex biological systems, providing detailed information about its synthesis, breakdown, and incorporation into larger molecules like proteins. physiology.org

Overview of this compound Applications in Mechanistic and Quantitative Studies

This compound is a valuable tool for both mechanistic and quantitative studies in biological research. In mechanistic studies, it helps to elucidate the step-by-step processes of biochemical reactions. For instance, deuterium kinetic isotope effects, which are changes in reaction rates due to isotopic substitution, can provide insights into the bond-breaking and bond-forming steps of enzymatic reactions involving L-Alanine. nih.gov

In quantitative studies, this compound is frequently used as an internal standard in mass spectrometry-based analyses. medchemexpress.com By adding a known amount of this compound to a biological sample, researchers can accurately quantify the amount of endogenous, unlabeled L-Alanine present. This is crucial for metabolomics research, where the goal is to measure the concentrations of a wide array of small molecules to understand the metabolic state of a cell or organism. ckisotopes.com Furthermore, the incorporation of deuterated amino acids like this compound into proteins allows for the measurement of protein synthesis rates over extended periods. physiology.org

Scope and Objectives of Academic Research on this compound

Academic research utilizing this compound aims to deepen our understanding of fundamental biological processes and their alterations in disease states. Key objectives include:

Probing Protein Structure and Dynamics: The incorporation of deuterated amino acids, including this compound, into proteins is transformative for structural biology, particularly for analysis by NMR spectroscopy. rsc.org This allows for the study of large and complex proteins that would otherwise be difficult to analyze. rsc.org

Investigating Metabolic Pathways: Researchers use this compound to trace the flow of metabolites through various pathways, such as the glucose-alanine cycle and gluconeogenesis, providing a dynamic view of metabolic regulation. ontosight.aifiveable.me

Understanding Enzyme Mechanisms: Kinetic isotope effect studies with this compound help to unravel the detailed chemical mechanisms of enzymes that process L-Alanine. nih.gov

Developing Diagnostic and Therapeutic Strategies: By understanding how L-Alanine metabolism is altered in diseases like cancer and diabetes, research with this compound can contribute to the development of new diagnostic markers and therapeutic interventions. ontosight.ai

Studying the Effects of Pressure on Biological Molecules: Neutron powder diffraction studies on this compound have been used to investigate how high pressure affects the crystal structure and hydrogen bonding of amino acids, providing insights into the stability of biological molecules under extreme conditions. researchgate.net

Data at a Glance

PropertyValue
Chemical Formula C₃D₇NO₂
Synonyms L-2-Aminopropionic acid-d7, (S)-2-Aminopropanoic-d7 acid
Molecular Weight 96.14 g/mol
CAS Number 74280-71-0
Research ApplicationTechnique(s)Key Findings
Protein Synthesis Measurement Mass SpectrometryEnables the determination of synthesis rates over prolonged periods by tracking the incorporation of the labeled amino acid into proteins. physiology.org
Enzyme Mechanism Studies Kinetic Isotope Effect AnalysisProvides insights into the transition states of enzymatic reactions involving L-Alanine by measuring changes in reaction rates upon deuterium substitution. nih.gov
Structural Biology Nuclear Magnetic Resonance (NMR)Incorporation into large proteins allows for the determination of their three-dimensional structure and dynamics. rsc.org
Metabolomics Mass SpectrometryUsed as an internal standard for the accurate quantification of endogenous L-Alanine in biological samples. medchemexpress.com
Crystallography Neutron Powder DiffractionReveals changes in the crystal structure and intermolecular interactions of L-Alanine under high pressure. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B1520932 l-Alanine-d7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuterio (2S)-2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D/hD3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-VQIVFXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O[2H])(C([2H])([2H])[2H])N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for L Alanine D7 Synthesis and Isotopic Incorporation

Biosynthetic Strategies for Deuterium (B1214612) Enrichment in Cellular Systems

Biosynthetic approaches leverage the natural metabolic machinery of cells to incorporate deuterium into L-Alanine. These methods are particularly advantageous for producing deuterated proteins for NMR studies, where in-situ labeling is often required.

Cultivation in Deuterated Media (D2O-based bacterial and mammalian cell cultures)

A fundamental and widely used strategy for deuterium enrichment involves cultivating microorganisms or cells in media where a significant portion of the water (H₂O) is replaced with deuterium oxide (D₂O), also known as heavy water. physiology.orgbiorxiv.orgresearchgate.netisotope.com In this environment, cellular enzymes utilize deuterated precursors derived from D₂O in their metabolic pathways, leading to the incorporation of deuterium into newly synthesized biomolecules, including amino acids like L-Alanine. physiology.orgresearchgate.net

The extent of deuterium incorporation can be controlled by the percentage of D₂O in the culture medium. biorxiv.org For example, using a medium with 6% D₂O can lead to the labeling of non-essential amino acids. biorxiv.org For higher levels of deuteration, especially in protein expression for NMR, minimal media prepared with D₂O are essential. eurisotop.com The use of D₂O is a cost-effective method for introducing deuterium, as it serves as a readily available and bulk source of the isotope. acs.org

Table 1: Deuterium Incorporation in Amino Acids via D₂O-based Media

Cell TypeD₂O ConcentrationLabeled Amino AcidsKey FindingsReference
Multiple Cell Lines6%Non-essential amino acidsD₂O labels primarily non-essential amino acids not supplemented in media. biorxiv.org
Cultured CellsNot specifiedAlanine (B10760859)Free amino acid enrichment equilibrates with media enrichment within ~2.5 hours if D₂O is pre-diluted. physiology.org
In vivo (rodents, humans)Not specifiedAlanineAlanine is frequently used for analysis due to its abundance and four non-labile hydrogen sites. physiology.org

Selective Methyl Group Labeling on Perdeuterated Protein Backgrounds

For large proteins and protein complexes studied by NMR, uniform high-level deuteration is crucial to reduce signal overlap and improve spectral resolution. nmr-bio.com However, to obtain structural information, it is often necessary to introduce protonated groups at specific locations. A powerful technique is the selective labeling of methyl groups of amino acids like Isoleucine, Leucine, and Valine (ILV) in an otherwise fully deuterated protein. nmr-bio.comisotope.com

This is achieved by growing cells in a D₂O-based medium to produce a perdeuterated environment and then supplying specific protonated precursors shortly before protein expression is induced. isotope.com For ILV residues, α-keto acid precursors are commonly used. For instance, α-ketoisovaleric acid is a precursor for both Leucine and Valine, while α-ketobutyric acid is a precursor for Isoleucine. isotope.comresearchgate.net This strategy has significantly expanded the size of biomolecules that can be studied by solution-state NMR. nih.gov

While highly effective for ILV, selective labeling of Alanine's methyl group presents challenges due to the metabolic activity of alanine transaminases, which can convert alanine to pyruvate (B1213749), a central metabolite. portlandpress.comnih.gov This can lead to "scrambling" of the isotopic label into other aliphatic amino acids. portlandpress.comnih.gov

Precursor Addition and Pathway Regulation for Optimized Labeling

To achieve specific and efficient isotopic labeling of amino acids, the addition of labeled metabolic precursors to the growth medium is a key strategy. researchgate.netthieme-connect.com This approach is particularly important for selective labeling and can help circumvent issues like label scrambling. portlandpress.com The choice of precursor is critical and depends on the desired labeling pattern and the metabolic pathways of the expression host. researchgate.netthieme-connect.com

For example, to specifically label L-Alanine, one might supply labeled pyruvate. However, as mentioned, pyruvate is a central metabolic hub, which can lead to the distribution of the label to other amino acids. portlandpress.comnih.gov Therefore, pathway regulation becomes essential. This can involve using genetically engineered host strains with specific metabolic pathways knocked out or adding other unlabeled compounds to the media to suppress unwanted metabolic conversions. portlandpress.com

The timing and concentration of precursor addition are also crucial parameters that need to be optimized for each specific protein and expression system to maximize incorporation efficiency and minimize toxicity to the cells. isotope.com

Chemoenzymatic and Chemical Deuteration Techniques for α-Amino Acids

Chemoenzymatic and purely chemical methods offer alternative routes to deuterated amino acids, providing high levels of site- and stereoselectivity that can be challenging to achieve through purely biosynthetic means. figshare.com

Enantioselective Deuteration without External Chiral Sources

Recent advancements have led to the development of methods for the enantioselective deuteration of α-amino acids at the α-position without the need for external chiral catalysts or auxiliaries. figshare.comnih.govacs.org One such method involves the use of sodium ethoxide (NaOEt) in deuterated ethanol (B145695) (EtOD). nih.govacs.org This approach has been shown to be highly selective and can be performed under simple and mild conditions. figshare.comnih.gov Mechanistic studies suggest that the process proceeds through the formation of a chiral enolate that is then deuterated. nih.gov This method has been successfully applied to a variety of amino acids, demonstrating its potential for broader applications. nih.gov

Another approach utilizes a catalytic system that mimics natural racemases, allowing for the stereoselective deuteration of amino acids. For example, L-alanine can be converted to deuterated D-alanine with a significant enantiomeric excess. scholaris.ca

Site-Selective Deuterium Incorporation Approaches

Achieving site-selective deuteration is critical for many applications, particularly in NMR, where specific signals need to be attenuated to improve spectral resolution. nih.gov Enzymes offer a high degree of specificity for catalyzing deuterium exchange at particular positions.

For instance, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes can catalyze the deprotonation of the α-carbon of amino acids. acs.org When these reactions are carried out in D₂O, a deuterium atom is incorporated at the α-position. acs.org Some enzymes, like α-oxoamine synthases, have demonstrated the ability to install a deuterium atom at the α-position of amino acids with high stereoselectivity. acs.orgnih.gov

Furthermore, dual-protein catalytic systems have been developed to control the site of deuteration. nih.govresearchgate.net In one such system, an aminotransferase can be paired with a partner protein to catalyze H/D exchange at both the α- and β-carbons of an amino acid. nih.govresearchgate.net Interestingly, by removing the partner protein, the reaction can be controlled to exclusively deuterate the α-position. nih.govresearchgate.net This provides a powerful platform for accessing different deuterated isotopologs of amino acids.

Chemical methods have also been developed for site-selective deuteration. For example, using specific aldehyde catalysts in the presence of D₂O can facilitate the deuteration of the α-position of α-amino esters. acs.org The efficiency of such catalytic systems can be enhanced by the electronic properties of the catalyst. acs.org

Table 2: Comparison of Chemoenzymatic and Chemical Deuteration Methods

MethodKey FeaturesAdvantagesLimitationsReference(s)
Enantioselective Deuteration (NaOEt/EtOD) No external chiral source required.Simple, highly selective.Substrate scope may be limited. figshare.com, nih.gov, acs.org
PLP-Dependent Enzymes Stereoselective α-deuteration.High stereoselectivity, mild conditions.Enzyme specificity can limit substrate range. nih.gov, acs.org
Dual-Protein Catalysis Controllable site-selectivity (α or α/β).Tunable deuteration pattern.Requires two protein components. nih.gov, researchgate.net
Aldehyde-Catalyzed Deuteration Deuteration of α-amino esters.Mild conditions, good yields.May result in racemization. acs.org

Considerations for Isotopic Purity and Background Labeling in L-Alanine-d7 Production

The production of this compound with high isotopic enrichment is a meticulous process where the primary goal is to substitute all seven non-exchangeable hydrogen atoms of the L-alanine molecule with deuterium. Achieving high isotopic purity, often defined as an atom percent of deuterium (atom % D) exceeding 98%, is critical for its applications in metabolic research, proteomics, and as an internal standard in mass spectrometry. ckisotopes.comckisotopes.com The primary challenge in reaching this level of enrichment is managing and minimizing background labeling—the unintentional incorporation of protons (¹H) into the final product.

The most advanced and effective methodology for producing fully deuterated L-Alanine involves the microbial fermentation of genetically engineered bacteria, such as Escherichia coli, in a heavily deuterated environment. nih.govnih.gov This bioproduction approach requires rigorous control over metabolic pathways and culture conditions to prevent isotopic dilution from various sources.

Factors Influencing Isotopic Purity

Several factors can compromise the isotopic purity of this compound during its synthesis. The primary sources of proton contamination are the culture medium, metabolic scrambling, and the inherent flexibility of bacterial metabolic networks.

Culture Medium Composition : The fundamental requirement for producing highly deuterated biomolecules is the use of deuterium oxide (D₂O) as the solvent in the growth medium. utoronto.cacopernicus.org However, the choice of carbon source is equally critical. Using a protonated carbon source, such as standard glucose, in a D₂O-based medium can lead to incomplete deuteration, as some carbon-bound protons can be retained during the intricate steps of amino acid biosynthesis. utoronto.ca

Metabolic Scrambling : Bacterial metabolism involves a complex web of interconnected pathways. Even when deuterated precursors are supplied, these isotopes can be "scrambled" or redistributed across various molecules. Transaminase enzymes, which are central to L-alanine synthesis by transferring an amino group to its keto-acid precursor, pyruvate, are a significant source of isotopic scrambling. asm.orgnih.gov If protonated amino acids are present or formed through other pathways, these enzymes can inadvertently introduce protons.

Endogenous Amino Acid Synthesis : Microorganisms can synthesize their own amino acids. If the metabolic pathways leading to these building blocks are not fully supplied with deuterated intermediates, the cell can produce protonated or partially deuterated compounds that dilute the isotopic enrichment of the target molecule. nih.gov For example, the central metabolic precursor for alanine, pyruvate, is a hub for numerous reactions, making it susceptible to proton contamination if competing pathways are active. nih.govresearchgate.net

Strategies to Minimize Background Labeling

To counteract these challenges and produce this compound of high isotopic purity, several advanced strategies are employed, primarily centered on metabolic engineering and strict control of the fermentation environment.

Metabolic Engineering : Genetically modified strains of E. coli are the workhorses for L-alanine production. nih.gov To adapt them for this compound synthesis, specific genetic modifications are essential:

Overexpression of Key Enzymes : Strains are engineered to overexpress a highly efficient L-alanine dehydrogenase (AlaD). nih.gov This enzyme catalyzes the direct reductive amination of pyruvate to L-alanine, creating a robust and direct pathway that can outcompete other transaminases, thereby reducing the risk of isotopic scrambling. nih.gov

Deletion of Competing Pathways : Genes for pathways that divert deuterated precursors or produce unwanted byproducts are deleted. For instance, knocking out the gene for alanine racemase (dadX) is crucial to prevent the conversion of the desired this compound into D-Alanine-d7. nih.gov Similarly, deleting pathways for lactate (B86563) or acetate (B1210297) production ensures that the metabolic flux from the deuterated carbon source is maximally directed towards pyruvate and subsequently to L-alanine. researchgate.net

Optimized Culture Conditions : The fermentation process is carefully designed to maximize deuterium incorporation:

Fully Deuterated Media : The use of a minimal medium is required, with high-purity D₂O as the solvent and a perdeuterated carbon source, such as d7-glucose, to eliminate the primary source of protons. utoronto.cachemie-brunschwig.ch

Gradual Adaptation : Bacteria are often adapted to the deuterated environment over several growth cycles. This step-wise adaptation to increasing concentrations of D₂O ensures robust cell growth and minimizes the carryover of protonated biomolecules from the initial seed culture. nih.govutoronto.ca

The table below summarizes key strategies and their rationales for minimizing background labeling in this compound production.

StrategyRationaleRelevant Research Findings
Use of Genetically Engineered E. coliTo create a highly efficient and specific production chassis.Strains overexpressing L-alanine dehydrogenase (AlaD) can produce over 120 g/L of L-alanine, demonstrating a highly efficient pathway. researchgate.netresearchgate.net
Culture in D₂O-Based Minimal MediumTo replace exchangeable protons with deuterons and provide a deuterated environment for biosynthesis.Growth in D₂O is a standard and essential practice for producing highly deuterated proteins and metabolites. utoronto.cacopernicus.org
Use of Deuterated Carbon Sources (e.g., d7-Glucose)To prevent the introduction of non-exchangeable protons into the metabolic network.Using deuterated glucose alongside D₂O minimizes residual protonation, as some protons from ¹H-glucose can be retained. utoronto.ca
Deletion of Alanine Racemase (dadX)To maintain the chiral purity of this compound and prevent its conversion to D-Alanine-d7.Deletion of dadX was shown to be a key step in producing L-alanine with high chiral purity (>99.5%). nih.gov
Deletion of Competing Metabolic PathwaysTo maximize the metabolic flux towards L-alanine synthesis.Knocking out genes for lactate and acetate production improves growth and directs carbon flux to the desired product. researchgate.net

Analytical Verification of Isotopic Purity

Following production and purification, the isotopic purity of this compound must be rigorously verified. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the principal analytical techniques for this purpose. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS can distinguish between different isotopologues of L-alanine (d0, d1, d2...d7) based on their precise mass differences. nih.gov By analyzing the relative abundance of the ion corresponding to the fully deuterated molecule versus the partially deuterated species, a quantitative measure of isotopic purity can be obtained. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : While ¹H NMR can be used to detect residual proton signals, ²H NMR is employed to confirm the positions of the incorporated deuterium atoms. rsc.orgresearchgate.net The combination of these techniques provides comprehensive data on both the level of enrichment and the structural integrity of the final this compound product.

The following table outlines the analytical methods used to ensure the quality of this compound.

Analytical TechniqueInformation ProvidedSignificance
High-Resolution Mass Spectrometry (HRMS)Quantitative measurement of the distribution of isotopologues (d0 to d7).Provides the overall isotopic purity value (e.g., 98% atom D). rsc.orgnih.gov
Proton NMR (¹H NMR)Detection and quantification of residual ¹H signals.Confirms the low level of background proton labeling. researchgate.net
Deuterium NMR (²H NMR)Confirms the specific locations of the deuterium atoms on the alanine molecule.Verifies the structural integrity and correct labeling pattern of this compound. rsc.org

Sophisticated Analytical Techniques for L Alanine D7 Tracing and Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and conformational dynamics of proteins at an atomic level. The strategic incorporation of isotopically labeled amino acids like L-Alanine-d7 into a protein enhances the power of NMR, particularly for large proteins and protein complexes that would otherwise be intractable.

Methyl Transverse Relaxation Optimized Spectroscopy (methyl-TROSY) with this compound

Methyl-TROSY is a specialized NMR experiment that has revolutionized the study of high-molecular-weight proteins. isotope.comresearchgate.net This technique focuses on the signals from methyl (CH3) groups, which are often found in the hydrophobic core of proteins and at protein-protein interfaces. utoronto.ca By selectively observing these methyl groups in a highly deuterated protein background, the spectral lines are significantly sharpened, and the sensitivity is enhanced. nih.govrsc.org This is achieved by exploiting the favorable relaxation properties of the methyl protons, which mitigates the signal loss associated with the slow tumbling of large molecules. nih.gov

The incorporation of this compound, followed by the specific protonation of its methyl group to create [β-¹³CH₃]-Alanine in an otherwise perdeuterated protein, provides an invaluable probe for methyl-TROSY experiments. isotope.comnih.gov Alanine (B10760859) is a common amino acid, and its methyl group is located close to the protein backbone, making it a sensitive reporter of structural and dynamic changes. isotope.comckisotopes.com The ability to introduce these protonated alanine methyl groups expands the number of available NMR probes beyond the commonly used isoleucine, leucine, and valine (ILV) labeling schemes. ckgas.com This increased number of probes is crucial for obtaining a more comprehensive set of distance restraints for structure determination. ckisotopes.com

Measurements of ¹H-¹³C Residual Dipolar Couplings (RDCs) in Alaβ Methyls

Residual Dipolar Couplings (RDCs) provide long-range structural information by reporting on the orientation of chemical bonds relative to an external magnetic field. researchgate.net This is achieved by weakly aligning the protein in the NMR tube. researchgate.net Alaβ methyl groups, introduced via precursors like this compound, are excellent probes for RDC measurements. ckisotopes.com The proximity of the alanine side-chain to the protein backbone and its high degree of order contribute to the utility of its methyl group for these measurements. ckisotopes.com RDCs provide crucial angular restraints that complement the distance information obtained from other NMR experiments like the Nuclear Overhauser Effect (NOE), leading to more accurate and refined protein structures. ckisotopes.comresearchgate.net

Characterization of Fast and Slow Protein Dynamics via this compound Probes

Proteins are not static entities; they undergo a range of motions on different timescales that are often critical for their function. This compound labeled methyl groups serve as sensitive probes for characterizing both fast (picosecond to nanosecond) and slow (microsecond to millisecond) protein dynamics. ckisotopes.com

Fast dynamics can be investigated through the measurement of spin relaxation rates. utoronto.ca Slow dynamics, which are often associated with significant conformational changes like enzyme catalysis or protein folding, can be studied using techniques such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR. researchgate.net The ability to use alanine methyl probes, in addition to ILV probes, provides a more comprehensive picture of the dynamic landscape of a protein at functionally important sites. ckisotopes.comckgas.com

Applications of Methyl-TROSY NOE Spectroscopy for Distance Restraints

The Nuclear Overhauser Effect (NOE) is a cornerstone of NMR-based structure determination, providing through-space distance information between protons that are close to each other (typically within 5-6 Å). Methyl-TROSY NOE spectroscopy (NOESY) experiments, performed on samples with selectively protonated methyl groups in a deuterated background, are essential for obtaining a sufficient number of distance restraints for large proteins. ckisotopes.comutoronto.ca

The inclusion of selectively protonated alanine methyl groups significantly increases the number of methyl probes available for deriving these crucial distance restraints. ckisotopes.com In studies of large proteins, methyl-methyl NOEs can account for a substantial percentage of the long-range contacts measured, which are vital for defining the global fold of the protein. utoronto.ca

Perdeuteration with Selective L-Alanine Methyl Protonation Strategies

The general strategy for preparing protein samples for these advanced NMR studies involves perdeuteration, where the protein is expressed in a medium containing deuterated water (D₂O) and a deuterated carbon source. nih.govchemie-brunschwig.ch This high level of deuteration is critical for reducing the extensive network of proton-proton dipolar couplings that would otherwise lead to very broad and unobservable NMR signals in large proteins. nih.govchemie-brunschwig.ch

Into this perdeuterated background, specific protonated groups are introduced. For alanine, this is often achieved by adding a precursor like L-alanine-3-¹³C,2-²H to the growth medium. nih.gov This results in a protein that is highly deuterated except for the methyl groups of alanine (and any other selectively labeled residues), which are ¹³C-labeled and protonated. nih.govckgas.com This selective protonation allows for the observation of sharp, well-resolved signals in methyl-TROSY spectra. rsc.org

Mass Spectrometry (MS) for Quantitative and Qualitative Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the identification and quantification of molecules in a sample. anaquant.com In the context of this compound, MS is primarily used as a tool for quantitative proteomics and for verifying the incorporation of the labeled amino acid into a protein.

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a common quantitative proteomics technique where cells are grown in media containing either a "light" (natural abundance) or a "heavy" (isotope-labeled) form of an amino acid. The proteins from the different cell populations are then mixed, and the relative abundance of proteins is determined by comparing the intensities of the light and heavy peptide signals in the mass spectrometer. This compound can be used as the "heavy" amino acid in such experiments.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for the absolute quantification of analytes in a sample. quality-assistance.com In this technique, a known amount of an isotopically labeled version of the analyte, such as this compound, is added to the sample as an internal standard. creative-peptides.comlcms.cz this compound is chemically identical to the endogenous L-alanine but has a different mass due to the presence of seven deuterium (B1214612) atoms. medchemexpress.com

During mass spectrometry analysis, the instrument measures the ratio of the signal intensity of the naturally abundant L-alanine to the isotopically labeled this compound. quality-assistance.com Because the amount of the added internal standard is precisely known, this ratio allows for the accurate calculation of the absolute concentration of the endogenous L-alanine in the original sample. This method effectively corrects for any sample loss during preparation and for variations in instrument response, leading to highly precise and reliable quantification. quality-assistance.comnih.govresearchgate.net

For instance, in clinical research, IDMS using isotopically labeled amino acids is employed for the accurate quantification of amino acid concentrations in biological fluids like plasma and urine, which is crucial for diagnosing and monitoring various metabolic disorders. lcms.cznih.govresearchgate.net

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with this compound

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics. ckgas.comisotope.comthermofisher.com The technique involves growing two populations of cells in culture media that are identical except for the isotopic form of a specific amino acid. ckgas.com One population is grown in a "light" medium containing the natural amino acid, while the other is grown in a "heavy" medium containing a stable isotope-labeled version of the same amino acid, such as this compound. ckgas.comsigmaaldrich.com

Over several cell divisions, the "heavy" amino acid is incorporated into all newly synthesized proteins in the second cell population. ckgas.combiorxiv.org The two cell populations can then be combined, and the proteins extracted and analyzed by mass spectrometry. isotope.com Peptides containing the "light" and "heavy" amino acids will appear as pairs of peaks separated by a specific mass difference. The ratio of the intensities of these peaks provides a precise and accurate measure of the relative abundance of the proteins in the two original cell populations. sigmaaldrich.com

While carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are more commonly used isotopes in SILAC, deuterium-labeled amino acids like this compound can also be employed. sigmaaldrich.com However, the use of deuterium can sometimes be complicated by chromatographic separation of the deuterated and non-deuterated compounds, which can affect quantification in LC-MS experiments. sigmaaldrich.com Despite this, SILAC has proven to be a robust method for a wide range of applications, including the study of protein expression changes, post-translational modifications, protein-protein interactions, and protein turnover. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolome Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the comprehensive analysis of metabolites in a biological sample, a field known as metabolomics. When combined with stable isotope tracers like this compound, LC-MS/MS becomes a powerful tool for metabolic flux analysis, which aims to quantify the rates of metabolic reactions within a cell or organism. creative-proteomics.comrsc.org

In a typical metabolic flux experiment, a biological system is supplied with a substrate labeled with a stable isotope, such as this compound. creative-proteomics.com As the labeled substrate is metabolized, the isotopic label is incorporated into downstream metabolites. LC-MS/MS is then used to separate and detect these labeled metabolites. The mass spectrometer can distinguish between the unlabeled and labeled forms of each metabolite based on their mass difference. nih.gov

By analyzing the distribution of the isotopic label across the metabolome, researchers can trace the flow of atoms through metabolic pathways and calculate the rates of individual reactions. creative-proteomics.comnih.gov This provides a dynamic view of cellular metabolism that is not attainable with traditional metabolomics approaches that only measure static metabolite concentrations. publications.csiro.au This technique has been instrumental in understanding the metabolism of various organisms, from microorganisms to humans, and in studying the metabolic basis of diseases. diva-portal.orgresearchgate.net

Enantiomer-Specific Isotope Analysis (ESIA) of Alanine Isomers

Enantiomer-specific isotope analysis (ESIA) is a specialized analytical technique used to determine the isotopic composition of individual enantiomers (mirror-image isomers) of a chiral molecule. arxiv.org Alanine, like most amino acids, exists in two enantiomeric forms: L-alanine and D-alanine. biologyonline.comtutorchase.commun.ca While L-alanine is one of the 20 proteinogenic amino acids, D-alanine is found in the cell walls of bacteria and in some peptide antibiotics. wikipedia.org

ESIA of alanine isomers can provide insights into the biological and chemical processes that lead to the formation and transformation of these enantiomers. The technique typically involves the chiral separation of the D- and L-alanine enantiomers using gas or liquid chromatography, followed by isotope ratio mass spectrometry to measure the isotopic composition (e.g., ¹⁵N/¹⁴N or ¹³C/¹²C) of each enantiomer.

Research using ESIA has shown that the nitrogen isotopic composition of D-alanine and L-alanine can differ in bacteria, suggesting that enzymatic pathways play a key role in controlling their isotopic signatures. arxiv.org In contrast, racemic alanine produced through chemical synthesis shows homogeneous isotopic compositions for each enantiomer. arxiv.org This makes ESIA a valuable tool for distinguishing between biological and abiotic origins of chiral molecules, with applications in fields such as geochemistry, astrobiology, and food authentication.

Deuterated Metabolic Imaging (DMI) using Magnetic Resonance Spectroscopy (MRS)

Deuterated Metabolic Imaging (DMI) is an emerging non-invasive imaging technique that utilizes magnetic resonance spectroscopy (MRS) to visualize metabolic processes in vivo. isotope.comumn.edu This method involves the administration of a non-radioactive, deuterium-labeled substrate, such as this compound, and then detecting the signal from the deuterium nuclei as the substrate and its downstream metabolites are processed by the body. isotope.comresearchgate.net

Principles of 2H MRS for Metabolic Flux Information

The core principle of DMI lies in the ability of ²H MRS to distinguish between different deuterated molecules based on their unique chemical shifts. isotope.com When a deuterated substrate like this compound is introduced into a biological system, it enters specific metabolic pathways. As it is converted into other molecules, the deuterium atoms are transferred along with the carbon backbone.

²H MRS can detect the signals from the deuterium in the original substrate as well as in the newly formed deuterated metabolites. isotope.com By measuring the relative peak areas of these different deuterated compounds in the resulting spectrum, researchers can obtain localized information about the flux through specific metabolic pathways. isotope.com For example, tracking the conversion of deuterated glucose into deuterated lactate (B86563), glutamine, and glutamate (B1630785) can provide insights into cancer metabolism, such as the Warburg effect. isotope.com This technique allows for the non-invasive assessment of metabolic rates and pathway activities in living organisms over time. researchgate.netplos.org

Advantages of Deuterium over other Nuclei in MRS

Deuterium offers several key advantages over other nuclei, such as ¹³C, for metabolic imaging with MRS:

Low Natural Abundance: The natural abundance of deuterium is extremely low (approximately 0.015%), resulting in a "clean" spectral background with minimal interference from endogenous signals. rsc.orgisotope.com This allows for the sensitive detection of the administered deuterated tracer.

Favorable Relaxation Times: Deuterium has a short T1 relaxation time, which permits rapid signal acquisition and averaging, leading to improved signal-to-noise ratio in a shorter time frame. isotope.comresearchgate.net

High Sensitivity: Despite its lower gyromagnetic ratio compared to protons, DMI has a relatively high sensitivity due to the favorable T1/T2 relaxation time ratio. researchgate.net

Reduced Magnetic Field Inhomogeneity Effects: The lower resonance frequency of deuterium makes it less susceptible to distortions caused by magnetic field inhomogeneities, especially at ultra-high magnetic field strengths. researchgate.net

Biochemical Safety: Deuterated compounds are non-radioactive and generally considered safe for in vivo studies. researchgate.net

These advantages make DMI a powerful and versatile tool for studying metabolic dynamics in both preclinical and clinical research, offering a safe and non-invasive window into the biochemical workings of the body. researchgate.netplos.orgresearchgate.netnih.gov

Applications of L Alanine D7 in Unraveling Metabolic Networks Fluxomics

Comprehensive Metabolic Flux Analysis (MFA) Methodologies

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify intracellular metabolic fluxes. The use of stable isotopes like L-Alanine-d7 is central to these techniques, providing the necessary data to resolve complex metabolic networks.

Quantitative Description of Intracellular Fluxes using Stable Isotopes

Stable isotope-based MFA relies on introducing a labeled substrate, such as this compound, into a biological system and monitoring the distribution of the isotopic label in downstream metabolites. This compound, being a deuterated analog of L-alanine, can serve as a tracer to follow the flow of the alanine (B10760859) carbon and nitrogen backbone through various metabolic pathways.

The core principle involves reaching an isotopic steady state, where the isotopic labeling pattern of intracellular metabolites becomes constant. By measuring these labeling patterns, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different pathways to the production of a particular metabolite. Computational models are then employed to translate these labeling patterns into quantitative flux values for the reactions within the metabolic network. The use of deuterated tracers like this compound can offer advantages in certain analytical setups, potentially reducing interference from naturally abundant ¹³C isotopes.

Elucidation of Central Carbon Metabolism Pathways

Central carbon metabolism, encompassing glycolysis, the pentose phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle, is fundamental to cellular bioenergetics and biosynthesis. While glucose is a primary tracer for these pathways, amino acids like L-alanine are also key entry points. This compound can be used to trace the flow of its carbon skeleton into the central carbon network.

Upon entering the cell, L-alanine is readily converted to pyruvate (B1213749). The deuterated pyruvate derived from this compound can then enter the TCA cycle via two primary routes: decarboxylation to acetyl-CoA by pyruvate dehydrogenase or carboxylation to oxaloacetate by pyruvate carboxylase. By analyzing the labeling patterns of TCA cycle intermediates, it is possible to determine the relative fluxes through these two pathways. This information is crucial for understanding how cells adapt their metabolism under different physiological or pathological conditions.

Tracing of Amino Acid Metabolism with this compound

This compound is particularly well-suited for investigating the dynamics of amino acid metabolism due to its direct involvement in key transamination reactions and its link to glucose metabolism.

Alanine Transaminase Activity and Pyruvate Conversion Studies

Alanine transaminase (ALT), also known as glutamate-pyruvate transaminase (GPT), catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate (B1630785). This reaction is a critical link between amino acid and carbohydrate metabolism.

By introducing this compound, researchers can directly measure the flux through the ALT reaction. The rate of appearance of deuterated pyruvate and glutamate provides a quantitative measure of ALT activity in the forward direction. Conversely, by labeling the glutamate or α-ketoglutarate pool, the reverse flux can be determined by monitoring the formation of labeled alanine. These studies are vital for understanding nitrogen metabolism and the role of ALT in various tissues, particularly the liver and muscle.

Contributions to Gluconeogenesis and Alanine Cycling

The glucose-alanine cycle is a vital inter-organ metabolic loop that facilitates the transport of nitrogen from peripheral tissues, such as muscle, to the liver in a non-toxic form. In muscle, glucose is metabolized to pyruvate, which is then transaminated to form alanine. This alanine is released into the bloodstream, taken up by the liver, and converted back to pyruvate, which can then be used for gluconeogenesis to produce glucose.

This compound is an ideal tracer for quantifying the flux through the glucose-alanine cycle. By administering this compound and measuring the rate of appearance of deuterated glucose in the circulation, the contribution of alanine to hepatic gluconeogenesis can be precisely determined. This provides insights into whole-body nitrogen and glucose homeostasis, particularly during periods of fasting or exercise.

Integration into the Tricarboxylic Acid (TCA) Cycle Analysis

As mentioned earlier, the pyruvate derived from this compound is a key substrate for the TCA cycle. The analysis of isotopic labeling in TCA cycle intermediates and related amino acids (such as glutamate and aspartate, which are in equilibrium with α-ketoglutarate and oxaloacetate, respectively) can provide a detailed picture of TCA cycle activity.

The specific pattern of deuterium (B1214612) incorporation into these metabolites can reveal information about:

The relative influx of carbon from L-alanine into the TCA cycle.

The activity of anaplerotic pathways that replenish TCA cycle intermediates.

The exchange fluxes between mitochondrial and cytosolic metabolite pools.

This integrated analysis allows for a comprehensive understanding of cellular energy metabolism and the biosynthetic roles of the TCA cycle.

Investigations of Amino Acid Catabolism and Biosynthesis Pathways

This compound is instrumental in elucidating the complex processes of amino acid catabolism (breakdown) and biosynthesis (synthesis). By introducing this labeled compound into a biological system, scientists can track the deuterium atoms as they are incorporated into other molecules, revealing the contributions of alanine to different metabolic pools and the rates of interconnected reactions.

When this compound is introduced, its metabolic fate can be followed using techniques like mass spectrometry. The deuterium atoms from this compound can be transferred to other amino acids and metabolic intermediates through transamination and other reactions. For instance, the catabolism of L-alanine often involves its conversion to pyruvate. By tracking the d7-label, researchers can quantify the flux through this conversion and determine how pyruvate derived from alanine contributes to other pathways, such as the tricarboxylic acid (TCA) cycle or gluconeogenesis.

Conversely, by providing a labeled precursor further upstream in a metabolic network, the rate of L-alanine biosynthesis can be determined by measuring the incorporation of the isotopic label into alanine. While specific studies detailing the use of this compound are not abundant, the principles are well-established with other labeled alanines. For example, studies using 13C or 15N-labeled alanine have been pivotal in understanding the glucose-alanine cycle, a critical process for transporting nitrogen from peripheral tissues to the liver. mdpi.com

A hypothetical study using this compound could involve administering it to cultured cells and measuring the enrichment of deuterium in related amino acids over time. The rate of appearance of the d7-label in glutamate, for example, would provide a direct measure of the flux through alanine aminotransferase.

Table 1: Hypothetical Isotope Enrichment in Amino Acids Following this compound Administration This table illustrates potential data from a stable isotope tracing experiment designed to investigate amino acid metabolism. The data is representative of expected outcomes and not from a specific study.

Time (hours)This compound Enrichment (%)Glutamate-d6 Enrichment (%)Aspartate-d6 Enrichment (%)
010000
18551
460154
1230258
24103012

Compartment-Specific Metabolome Labeling and Analysis

A significant challenge in metabolomics is understanding the spatial organization of metabolic pathways within a cell. Many metabolites, including alanine, are present in multiple subcellular compartments, such as the cytosol and mitochondria, where they can participate in distinct reactions. This compound can be a valuable tool for dissecting this compartment-specific metabolism.

By combining stable isotope tracing with methods for subcellular fractionation, researchers can determine the extent of this compound and its labeled derivatives in different organelles. This approach provides insights into the transport of alanine between compartments and the specific metabolic roles it plays in each location. For instance, mitochondrial alanine can be involved in the malate-aspartate shuttle, which is crucial for cellular respiration, while cytosolic alanine is more directly linked to glycolysis.

While direct studies employing this compound for this purpose are not widely documented, the methodology has been established with other isotopic tracers. The general workflow involves introducing the labeled compound, followed by rapid cell harvesting and fractionation to separate the cytosolic and mitochondrial components. The metabolites within each fraction are then extracted and analyzed by mass spectrometry to determine the isotopic enrichment.

Table 2: Representative Data for Compartment-Specific Labeling with this compound This table presents hypothetical data illustrating the differential labeling of metabolites in the cytosol and mitochondria, which could be obtained from a compartment-specific metabolome analysis. The data is for illustrative purposes.

MetaboliteCytosolic Enrichment (%)Mitochondrial Enrichment (%)
This compound7525
Pyruvate-d36040
Malate-d31035
Citrate-d3530

Computational Modeling and Software for Flux Analysis and Data Interpretation

The data generated from this compound tracing experiments, specifically the mass isotopomer distributions of various metabolites, are mathematically complex. Therefore, computational modeling and specialized software are essential for interpreting these datasets and estimating metabolic fluxes.

The general approach involves constructing a metabolic network model that includes the relevant biochemical reactions and their stoichiometry. The experimental labeling data from this compound is then used to constrain the model. By fitting the model to the data, it is possible to calculate the flux, or rate, of each reaction in the network.

Several software packages are available for metabolic flux analysis, although they are not specific to this compound and can be used with data from any stable isotope tracer. These tools often employ algorithms to solve the complex system of equations that describe the flow of isotopes through the metabolic network.

Table 3: Commonly Used Software for Metabolic Flux Analysis This table lists software tools that can be utilized for the analysis of stable isotope tracing data, including data that could be generated using this compound.

SoftwareKey FeaturesTypical Application
MetaboAnalystStatistical analysis, pathway analysis, and visualization of metabolomics data.Identifying significantly altered pathways from metabolomics datasets.
INCA (Isotopomer Network Compartmental Analysis)A MATLAB-based tool for metabolic flux analysis and isotopomer modeling.Quantifying metabolic fluxes in complex, compartmentalized models.
OpenFLUXAn open-source software for 13C-based metabolic flux analysis.Modeling and simulation of metabolic fluxes from stable isotope labeling experiments.
Escher-FBAA web-based tool for visualizing and analyzing flux balance analysis results.Visualizing flux distributions on metabolic maps.

In a typical workflow, the raw mass spectrometry data would be processed to determine the fractional abundance of different isotopologues of metabolites of interest. This data would then be input into a software tool like INCA, along with a model of the cell's metabolic network. The software would then be used to estimate the intracellular fluxes that best explain the observed labeling patterns.

L Alanine D7 in Protein Synthesis, Degradation, and Turnover Research

Measurement of Fractional Protein Synthesis Rates (FSR)

The measurement of fractional protein synthesis rates (FSR) is a cornerstone of metabolic research, providing a quantitative measure of the rate at which new proteins are synthesized within a specific tissue or cell population. L-Alanine-d7, in conjunction with methodologies like deuterium (B1214612) oxide (D2O) labeling, serves as a powerful tracer for these studies. plos.orgnih.gov The underlying principle involves introducing D2O into the biological system, which leads to the deuterium labeling of non-essential amino acids, including alanine (B10760859), as they are synthesized. plos.orgresearchgate.net

The deuterium enrichment in protein-bound alanine is then measured over time, typically using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). plos.orgresearchgate.net The rate of incorporation of the labeled alanine into the protein pool is used to calculate the FSR, which is often expressed as the percentage of the protein pool synthesized per day. plos.orgnih.gov This approach allows for the assessment of protein synthesis in various tissues, such as muscle, liver, kidney, and brain, providing insights into the metabolic state of the organism under different physiological or pathological conditions. plos.orgnih.gov

One of the key advantages of using D2O and measuring the enrichment of alanine is that it provides a measure of the true precursor enrichment for protein synthesis. plos.org This is because the labeling occurs within the cell, reflecting the amino acid pool that is directly used for protein translation. plos.org

Assessment of Protein Degradation Dynamics and Half-Lives

Understanding protein degradation is as crucial as understanding its synthesis for a complete picture of protein turnover. The balance between these two processes determines the steady-state level of any given protein and is fundamental to cellular homeostasis. elifesciences.org The "N-end rule" is a well-established principle that highlights the significant role of the N-terminal amino acid in determining a protein's half-life. qiagenbioinformatics.com The identity of this single amino acid can dictate how quickly a protein is targeted for degradation. qiagenbioinformatics.com

While direct measurement of protein degradation can be challenging, the data obtained from FSR studies using tracers like this compound can be used to infer degradation rates under steady-state conditions, where the synthesis rate equals the degradation rate. More advanced techniques, such as dynamic SILAC (Stable Isotope Labeling with Amino Acids in Cell culture), provide a more direct and comprehensive view of protein degradation dynamics. mpg.deelifesciences.org By tracking the decay of pre-existing "light" proteins after switching to a medium containing "heavy" labeled amino acids, researchers can determine the half-life of thousands of proteins simultaneously. mpg.de This provides a proteome-wide perspective on protein stability and how it is regulated in response to various stimuli. elifesciences.org

The half-lives of proteins can vary dramatically, from mere minutes for regulatory proteins to days or even months for structural proteins. qiagenbioinformatics.commetbio.net This wide range reflects the diverse functional requirements of different proteins within the cell.

Dynamic SILAC Approaches for Proteome-Wide Turnover Studies

Dynamic SILAC has revolutionized the study of proteome dynamics by enabling the simultaneous measurement of both protein synthesis and degradation on a global scale. mpg.deelifesciences.org In a typical dynamic SILAC experiment, cells are initially grown in a "light" medium containing natural amino acids. mpg.de They are then switched to a "heavy" medium containing stable isotope-labeled amino acids, such as heavy arginine and lysine (B10760008). mpg.de this compound can also be utilized in conjunction with other labeled amino acids to trace the incorporation into newly synthesized proteins.

As new proteins are synthesized, they incorporate the "heavy" amino acids, while the pre-existing "light" proteins are gradually degraded. mpg.de By collecting samples at different time points after the switch and analyzing them by mass spectrometry, researchers can quantify the ratio of heavy to light forms of each protein. nih.gov This information allows for the calculation of both the synthesis rate (from the appearance of heavy proteins) and the degradation rate (from the disappearance of light proteins) for thousands of proteins in a single experiment. mpg.deelifesciences.org

This powerful technique has been used to investigate proteome remodeling during various cellular processes, such as neuronal differentiation and homeostatic scaling in neurons. elifesciences.orgnih.gov It provides invaluable insights into how cells dynamically adjust their protein composition to adapt to changing internal and external cues.

Elucidating Mechanisms of Protein Remodeling and Cellular Homeostasis

Protein remodeling is a fundamental process that allows cells to adapt their proteomes in response to developmental cues, environmental stresses, and physiological signals. This dynamic process is crucial for maintaining cellular homeostasis, the stable internal environment necessary for cell survival and function. elifesciences.orgfrontiersin.org The use of this compound and other stable isotope tracers in proteomic studies has been instrumental in unraveling the mechanisms that govern protein remodeling.

By quantifying changes in protein synthesis and degradation rates under different conditions, researchers can identify the specific pathways and regulatory networks that control the abundance of individual proteins and protein complexes. For instance, studies have shown that dietary cues can stimulate insulin (B600854) signaling to regulate the cellular structure of niche cells, facilitating homeostatic interactions between different cell types. biologists.com

Furthermore, disruptions in protein homeostasis are increasingly recognized as a key factor in the development of various diseases. frontiersin.org Understanding the intricate balance of protein synthesis, folding, and degradation is therefore critical for developing therapeutic strategies for these conditions.

In Vivo and In Vitro Applications in Diverse Biological Models

The versatility of this compound as a tracer allows for its application in a wide array of biological models, both in vivo and in vitro.

In Vivo Applications:

Animal Models: Studies in organisms like rats and mice have utilized this compound and D2O labeling to investigate protein synthesis in various tissues under conditions such as starvation or in response to the administration of specific amino acids. plos.orgnih.govnih.gov These studies have provided valuable insights into the systemic regulation of protein metabolism.

Human Studies: The deuterated water method is also applicable to human subjects to measure muscle protein synthesis rates under free-living conditions, offering a way to assess the impact of diet and physical activity. researchgate.net

In Vitro Applications:

Cell Culture: this compound is extensively used in cell culture systems to study protein turnover in specific cell types. nih.gov Techniques like dynamic SILAC, which rely on labeled amino acids, are primarily applied in cultured cells. mpg.deelifesciences.org

Cell-Free Protein Synthesis (CFPS): CFPS systems are powerful in vitro tools for producing proteins without the use of living cells. plos.orgfrontiersin.org These systems require the supplementation of all necessary components for translation, including amino acids. thermofisher.com While not a direct application for tracing, the principles of protein synthesis studied with this compound in vivo and in cell culture inform the optimization and application of these synthetic biological systems.

Role of L-Alanine in Hepatic and Skeletal Muscle Protein Synthesis Regulation

L-alanine itself plays a significant physiological role in the regulation of protein synthesis, particularly in the liver and skeletal muscle.

Hepatic Protein Synthesis:

Studies have shown that L-alanine administration can stimulate hepatic protein synthesis in starved rats. nih.gov This effect is associated with an increase in the aggregation of polyribosomes, which are the cellular machinery for protein synthesis. nih.gov

Alanine is a key gluconeogenic amino acid, meaning it can be converted to glucose in the liver. ontosight.airesearchgate.net The glucose-alanine cycle facilitates the transport of nitrogen from muscle to the liver. researchgate.net

The concentration of alanine in the liver has been observed to decrease during the transition from a fed state (high protein synthesis) to a starved state (low protein synthesis), highlighting its importance in this regulatory process. nih.gov

Skeletal Muscle Protein Synthesis:

While essential amino acids, particularly leucine, are the primary drivers of muscle protein synthesis, non-essential amino acids like alanine are also involved in muscle metabolism. germanjournalsportsmedicine.commdpi.com

During exercise, the expression of PGC1α in skeletal muscle increases, which in turn activates the metabolism of branched-chain amino acids (BCAAs) and the synthesis of alanine. mdpi.comresearchgate.net

Alanine plays a role in the glucose-alanine cycle, which is crucial for providing energy to the muscle during periods of high demand. researchgate.net

Table of Research Findings on Protein Synthesis Rates

Tissue/Cell Type Condition Tracer Method Key Finding Reference
Rat Liver Starvation vs. Alanine Administration Amino Acid Administration Alanine promotes hepatic polyribosome aggregation and protein synthesis. nih.gov
Mouse Tissues Inherently Low vs. High Activity D2O and LC-MS/MS of Alanine Kidney protein FSR was higher in low-active mice. plos.orgnih.gov
Human Muscle Free-living Deuterated Water (2H2O) Method allows for FSR measurement over several days. researchgate.net
Rat Hippocampal Cultures Neuron-enriched vs. Glia-enriched Dynamic SILAC Proteins in glia have shorter half-lives than in neurons. elifesciences.orgmpg.de

Table of Compound Names

Compound Name
This compound
L-Alanine
Deuterium oxide (D2O)
L-Leucine
Arginine
Lysine
Pyruvate (B1213749)
Glucose
Ornithine
Proline
Serine
Valine
Phenylalanine
Glutamic acid
Aspartic acid
β-hydroxy-β-methylbutyrate (HMB)
β-aminoisobutyric acid (BAIBA)
5-aminolevulinic acid (ALA)
β-alanine
Carnosine
L-homopropargylglycine (HPG)
L-azidohomoalanine (AHA)
Tryptophan
Methionine
Cysteine
Asparagine
Glutamine
Threonine
Histidine
Isoleucine
Glycine
Tyrosine
Selenocysteine
L-canavanine
L-hydroxy-lysine
D-Phe-L-Pro diketopiperazine (DKP)
U-46619
Serotonin
Epinephrine
Norepinephrine
Histamine
Leukotrienes
Thromboxane A2

L Alanine D7 in the Elucidation of Enzymatic Reaction Mechanisms

Studies on Pyridoxal (B1214274) 5'-Phosphate (PLP)-Dependent Enzymes

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme involved in a wide array of biochemical reactions, primarily in amino acid metabolism. wikipedia.orgnih.gov PLP-dependent enzymes catalyze transformations such as transamination, decarboxylation, racemization, and elimination reactions. wikipedia.orgcaldic.combmbreports.org The catalytic cycle of these enzymes universally begins with the formation of an internal aldimine between PLP and a lysine (B10760008) residue in the enzyme's active site. wikipedia.org Upon substrate binding, a transaldimination reaction occurs, forming an external aldimine with the amino acid substrate. researchgate.net This external aldimine is central to all subsequent catalytic steps.

The use of deuterated substrates like L-Alanine-d7 is instrumental in elucidating the mechanisms of these enzymes. The substitution of hydrogen with deuterium (B1214612) at specific positions in the substrate molecule allows for the study of kinetic isotope effects (KIEs), providing insights into bond-breaking and bond-forming steps during catalysis. nih.govscispace.com These studies are crucial for understanding how the enzyme stabilizes reaction intermediates and facilitates the chemical transformation.

Detailed Mechanistic Investigations of Alanine (B10760859) Racemase (Alr and DadX)

Alanine racemase (Alr) is a PLP-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine. wikipedia.orguniprot.org D-alanine is an essential component of the peptidoglycan layer in bacterial cell walls, making alanine racemase a key target for antibacterial drug development. tandfonline.comnih.govbiotech-asia.org Some bacteria, like Escherichia coli, possess two distinct alanine racemases: Alr for biosynthesis and DadX, a catabolic racemase involved in the utilization of L-alanine. researchgate.netuniprot.org

The generally accepted mechanism for alanine racemase involves a two-base system. wikipedia.orgbmbreports.org The reaction initiates with the formation of an external aldimine between the substrate (L- or D-alanine) and the PLP cofactor. researchgate.net Subsequently, a proton is abstracted from the α-carbon of the alanine moiety, leading to the formation of a planar quinonoid intermediate stabilized by the electron-withdrawing properties of the PLP ring. researchgate.nettandfonline.com Reprotonation on the opposite face of the α-carbon yields the other enantiomer of alanine, which is then released. researchgate.net

Role of Catalytic Residues (e.g., Lysine, Tyrosine)

Structural and mutagenesis studies have identified two key catalytic residues in the active site of alanine racemase: a lysine and a tyrosine residue. wikipedia.orgbmbreports.orgnih.gov In the structure of alanine racemase from Geobacillus stearothermophilus, these residues are Lys39 and Tyr265. wikipedia.org These two residues are positioned on opposite sides of the substrate's α-carbon. wikipedia.org

In the conversion of L-alanine to D-alanine, Tyr265 is proposed to act as the base that abstracts the α-proton from the L-alanine-PLP aldimine. ebi.ac.uk Conversely, in the D- to L-direction, Lys39 acts as the base to abstract the proton from the D-alanine-PLP aldimine. wikipedia.orgebi.ac.uk The other residue in each case then acts as the acid to donate a proton to the resulting quinonoid intermediate. nih.gov The precise roles of these residues have been confirmed through site-directed mutagenesis, kinetic isotope effect studies, and computational analyses. ebi.ac.uk

An alternative mechanism has been proposed where the carboxylate oxygen of the PLP-alanine complex directly participates in the proton transfer between the catalytic lysine and tyrosine residues. wikipedia.org This highlights the intricate and dynamic nature of the catalytic process.

Catalytic ResidueProposed Function in Alanine Racemase
Lysine (e.g., Lys39) - Forms internal aldimine with PLP in the resting state. - Acts as a base to abstract the α-proton from D-alanine. - Acts as an acid to protonate the quinonoid intermediate in the L- to D-direction. wikipedia.orgnih.govebi.ac.uk
Tyrosine (e.g., Tyr265) - Acts as a base to abstract the α-proton from L-alanine. - Acts as an acid to protonate the quinonoid intermediate in the D- to L-direction. wikipedia.orgnih.govebi.ac.uk

Analysis of Quinonoid and Other Reactive Intermediates

The formation of a quinonoid intermediate is a hallmark of many PLP-dependent enzyme reactions. tandfonline.comyoutube.com This intermediate is a resonance-stabilized carbanion formed upon the abstraction of the α-proton from the substrate-PLP aldimine. tandfonline.com The pyridinium (B92312) ring of the PLP cofactor acts as an electron sink, delocalizing the negative charge and stabilizing this otherwise high-energy species. wikipedia.org

Spectroscopic techniques are often employed to detect and characterize these transient intermediates. For instance, in studies of cysteine desulfurase, a PLP-dependent enzyme, distinct absorption peaks have been associated with various intermediates, including quinonoid species. nih.gov In alanine racemase, the detection of a quinonoid intermediate is more challenging due to its transient nature. However, mutations of certain active site residues, such as Arg219, have been shown to result in the accumulation of a detectable quinonoid intermediate, providing experimental support for its existence in the catalytic cycle. wikipedia.org

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic isotope effect (KIE) studies, often employing deuterated substrates like this compound, are invaluable for identifying the rate-determining steps in an enzymatic reaction. nih.gov The KIE is the ratio of the reaction rate for a light isotopologue (e.g., containing hydrogen) to the rate for a heavy isotopologue (e.g., containing deuterium). A significant KIE (typically >1) for the Cα-H bond cleavage indicates that this step is at least partially rate-limiting.

Studies on alanine racemase have utilized perdeuterated enzymes (where all hydrogens are replaced with deuterium) in conjunction with deuterated substrates to probe the coupling of protein motion to the chemical steps. nih.govnih.gov These "heavy enzyme" KIE studies have revealed that protein dynamics play a crucial role in the proton transfer steps of the alanine racemase reaction. nih.govnih.gov The breakdown of the "rule of the geometric mean" in these experiments suggests coupled motion between the protein and the proton transfer coordinate in the rate-limiting step. nih.govnih.gov

Global analysis of progress curves for both protiated and deuterated substrates has allowed for the determination of intrinsic primary KIEs for the α-proton abstraction step. scispace.com These studies have also revealed secondary KIEs on the formation of the external aldimine, suggesting that the hybridization state of the α-carbon changes during this step. scispace.com

Impact of Deuterium Incorporation on Enzyme Kinetics and Stereoselectivity

The incorporation of deuterium into the substrate can have a significant impact on the kinetics of an enzyme-catalyzed reaction. rsc.org This is primarily due to the primary kinetic isotope effect, where the cleavage of a C-D bond is slower than the cleavage of a C-H bond due to the lower zero-point energy of the C-D bond.

In studies of alanine racemase from Bacillus stearothermophilus in deuterium oxide, it was observed that the α-hydrogen was abstracted from D-alanine 1.2–2.3 times faster than from L-alanine. tandfonline.comtandfonline.com When starting with L-alanine in D₂O, the product mixture consisted of labeled D- and L-alanine in a 3:1 ratio, whereas starting with D-alanine resulted in an almost even mixture. tandfonline.comtandfonline.com These results suggest that the two catalytic bases in the active site have different accessibilities or environments. tandfonline.comtandfonline.com

Furthermore, studies on perdeuterated alanine racemase have shown KIEs of approximately 1.3 on kcat and kcat/KM for both L- and D-alanine. nih.gov When Cα-deuterated alanine is used as the substrate with the heavy enzyme, the KIEs increase to around 3. nih.gov This non-additive effect points to a complex interplay between substrate deuteration and the dynamic contributions of the enzyme to catalysis. nih.gov

Isotope Effect StudyEnzyme SystemKey FindingReference
Deuterium exchange in D₂OAlanine racemase (Bacillus stearothermophilus)α-hydrogen abstraction is faster from D-alanine than L-alanine. tandfonline.comtandfonline.com
Heavy enzyme KIEsAlanine racemase (Geobacillus stearothermophilus)Protein motion is coupled to the proton transfer step. nih.govnih.gov
Intrinsic KIEs from progress curvesAlanine racemaseDetermined intrinsic primary and secondary KIEs for different steps. scispace.com
Deuterium labeled alanine with ALTAlanine aminotransferaseDemonstrated a kinetic isotope effect in an in vitro enzymatic assay. rsc.org

L Alanine D7 in Biomedical and Systems Biology Applications

Investigations into Cancer Metabolism and Dysregulation

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. L-Alanine-d7 is instrumental in elucidating these metabolic shifts, providing a window into the inner workings of tumors.

Tracing Carbon Flow in Tumor Cells (e.g., Warburg Effect)

A hallmark of many cancer cells is the Warburg effect, a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen. frontiersin.orgsigmaaldrich.com L-Alanine plays a significant role in this altered metabolism. In pancreatic ductal adenocarcinoma (PDAC), for instance, alanine (B10760859) can be a critical carbon source, fueling the tricarboxylic acid (TCA) cycle and biosynthetic pathways for non-essential amino acids and lipids. nih.gov This reliance on alanine allows cancer cells to divert glucose for other essential processes, such as the synthesis of serine and glycine, which are precursors for nucleic acids. nih.gov

Stable-isotope tracing studies using labeled alanine have demonstrated its significant contribution to both bioenergetic and anabolic pathways in PDAC. aacrjournals.org The loss of certain tumor suppressor genes, such as SMARCA4/2, can trigger a metabolic shift, increasing the cancer cells' dependence on glutamine and, consequently, making them sensitive to alanine, which competes with glutamine for transport into the cells. tfri.ca This metabolic reprogramming is a key feature of the Warburg effect and is essential for the rapid proliferation of cancer cells. elifesciences.org

In Vivo Visualization of Protein Synthesis in Tumor Xenografts

The ability to visualize protein synthesis in living organisms is crucial for understanding both normal physiology and disease states like cancer. aip.org Deuterated amino acids, including this compound, coupled with techniques like stimulated Raman scattering (SRS) microscopy, have emerged as a powerful method for imaging newly synthesized proteins in vivo. aip.orgnih.govacs.org This approach offers high sensitivity and spatial resolution without the need for bulky fluorescent tags. aip.orgnih.gov

Studies have successfully used this technique to observe protein synthesis in various tissues, including tumor xenografts. aip.org By administering deuterated amino acids, researchers can distinguish cancerous tissue from surrounding normal tissue based on differences in protein synthesis rates. aip.org This method has been optimized for in vivo use in mouse models, enhancing the delivery and labeling efficiency of the deuterated amino acids. aip.org The ability to visualize dynamic processes like protein synthesis provides valuable information on tumor growth and response to therapy. columbia.edu

Studies in Other Pathological Conditions and Disease Models

The utility of this compound extends beyond cancer research to the investigation of other metabolic disorders.

Role in Diabetes Research

L-alanine is intricately linked to glucose metabolism through the glucose-alanine cycle, a metabolic pathway that transports nitrogen from muscles to the liver for gluconeogenesis. researchgate.netwikipedia.org Dysregulation of this cycle is observed in individuals with type 2 diabetes and obesity. biorxiv.org Studies have shown that L-alanine supplementation can lead to a significant decrease in blood glucose levels in diabetic animal models. nih.govresearchgate.net

Research suggests that L-alanine may activate AMP kinase (AMPK), an enzyme that increases cellular energy production and results in a short-term reduction in blood glucose, independent of insulin (B600854). medicalnewstoday.com Furthermore, in pancreatic beta-cells, L-alanine not only undergoes substantial oxidative metabolism itself but also enhances glucose metabolism, which is important for regulating insulin secretion. nih.gov The circadian rhythm of D-alanine, another form of alanine, is disrupted in diabetic conditions, and it has been shown to stimulate gluconeogenesis in the kidneys of diabetic mice. medrxiv.orgnih.gov

Assessment of Anti-Urolithiatic Potential

Urolithiasis, or the formation of kidney stones, is a common and often recurrent condition. publisherspanel.comcua.org The most prevalent type of kidney stones is composed of calcium oxalate (B1200264). publisherspanel.com L-alanine has shown potential in mitigating the formation of these stones. The enzyme alanine-glyoxylate aminotransferase (AGT) plays a crucial role in preventing the overproduction of oxalate, and its deficiency leads to a condition called Primary Hyperoxaluria Type 1. nih.gov

Studies have demonstrated that increasing the availability of L-alanine can enhance the metabolic efficiency of AGT, thereby reducing oxalate synthesis. nih.gov In mouse models, dietary supplementation with L-alanine significantly decreased urinary oxalate excretion. nih.gov Furthermore, research on the non-deuterated form, L-alanine, has shown its ability to inhibit the nucleation and aggregation of calcium oxalate crystals, key steps in stone formation. nih.govresearchgate.net While direct studies using this compound for this specific application are less common, the findings with L-alanine highlight a promising area for future research where the tracer could be used to delineate the metabolic pathways involved in its anti-urolithiatic effects.

Contribution to Quantitative Proteomics and Metabolomics in Disease Diagnosis

Quantitative proteomics and metabolomics are powerful disciplines that aim to measure the abundance of proteins and metabolites, respectively, to understand disease processes and identify biomarkers. silantes.comnih.gov Stable isotope-labeled compounds like this compound are essential tools in these fields, serving as internal standards for accurate quantification. nih.gov

By comparing the proteomic and metabolomic profiles of healthy individuals with those of patients, researchers can identify molecular signatures associated with specific diseases. mdpi.comnih.gov This information is invaluable for early diagnosis, prognosis, and the development of personalized therapies. mdpi.com For instance, in clinical proteomics, stable isotope-labeled peptides are used to quantify candidate protein biomarkers in various diseases, including cancer. nih.govjyi.org In metabolomics, this compound can be used in untargeted analyses to understand the metabolic effects of different conditions on cellular systems. thermofisher.com The use of such tracers allows for a dynamic view of the proteome and metabolome, revealing how protein and metabolite levels change in response to disease or treatment. silantes.com

Interactive Data Table: Research Findings on L-Alanine

Research AreaKey FindingOrganism/SystemRelevant Compound(s)
Cancer MetabolismAlanine serves as a critical carbon source for the TCA cycle and biosynthesis in pancreatic cancer. nih.govPancreatic Ductal Adenocarcinoma (PDAC) cellsL-Alanine, Glucose, Glutamine
In Vivo ImagingDeuterated amino acids enable visualization of protein synthesis in tumor xenografts. aip.orgMouse models with colon cancer xenograftsDeuterated amino acids
Diabetes ResearchL-alanine supplementation significantly decreases blood glucose levels. nih.govAlloxan-induced diabetic ratsL-Alanine
UrolithiasisL-alanine supplementation reduces urinary oxalate excretion. nih.govMouse models of Primary HyperoxaluriaL-Alanine
Proteomics/MetabolomicsStable isotope-labeled amino acids are used as internal standards for quantification. nih.govVarious (clinical samples, cell cultures)This compound, Stable isotope-labeled peptides

Integration into Systems Biology Approaches for Comprehensive Biological Understanding

The advent of "omics" technologies has revolutionized biology, shifting the focus from the study of individual components to a holistic, systems-level understanding of complex biological processes. In this context, systems biology aims to integrate diverse datasets to construct predictive models of cellular and organismal function. Stable isotope tracers are indispensable tools in this endeavor, and this compound, a deuterated isotopologue of L-Alanine, serves as a powerful probe for dissecting metabolic networks. medchemexpress.com By introducing this compound into a biological system, researchers can trace the journey of the deuterium-labeled atoms as they are incorporated into various downstream metabolites, providing a dynamic map of metabolic activity. eurisotop.com This approach moves beyond static snapshots of metabolite concentrations to reveal the rates and routes of metabolic pathways, a concept known as metabolic flux. eurisotop.comrsc.org

The integration of this compound into systems biology primarily occurs through two powerful analytical techniques: Stable Isotope-Resolved Metabolomics (SIRM) and Metabolic Flux Analysis (MFA). creative-peptides.comisotope.com These methods, often used in conjunction, leverage the unique mass shift imparted by the deuterium (B1214612) atoms to track the fate of alanine in the intricate web of biochemical reactions.

Stable Isotope-Resolved Metabolomics (SIRM) with this compound

SIRM is an extension of metabolomics that uses stable isotope tracers to follow the transformation of a specific precursor molecule through metabolic pathways. When this compound is supplied to cells or organisms, it enters the endogenous L-Alanine pool and participates in the same biochemical reactions. solubilityofthings.com Analytical platforms, predominantly high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can distinguish between the unlabeled (d0) metabolites and their deuterium-labeled (d7 or other) counterparts. eurisotop.comisotope.com

This allows for:

Pathway Elucidation: Identifying the metabolic products derived directly or indirectly from alanine. For instance, the transfer of alanine's amino group via transamination reactions can be monitored, shedding light on the synthesis of other amino acids and their roles in processes like the glucose-alanine cycle.

Relative Contribution Analysis: Quantifying the proportion of a metabolite pool that is synthesized from the labeled precursor versus other sources. This is crucial for understanding how different nutrient sources are utilized under various physiological or pathological conditions.

Enhanced Metabolite Identification: The known mass shift from the deuterium label can aid in the confident identification of previously unknown or unannotated metabolites in complex biological samples, a significant challenge in untargeted metabolomics. researchgate.net

The use of deuterated standards, such as this compound, also serves as a gold-standard internal control for absolute quantification in mass spectrometry-based studies, improving the accuracy and precision of measurements. creative-peptides.comchemie-brunschwig.ch

Metabolic Flux Analysis (MFA) using this compound

Metabolic Flux Analysis (MFA) is a powerful computational and experimental technique used to quantify the rates (fluxes) of all intracellular reactions in the central metabolism. rsc.orgcortecnet.com While 13C-labeled glucose is a common tracer for central carbon metabolism, tracers like this compound provide a complementary and more focused view on amino acid metabolism and its connections to other pathways. mdpi.comnih.gov

In an this compound tracing experiment, the isotopologue is introduced into a system at a metabolic steady state. After a period of incorporation, the distribution of deuterium atoms across related metabolites is measured. This Mass Isotopomer Distribution (MID) data is then fed into a computational model of the cell's metabolic network. By fitting the model to the experimental MID data, absolute fluxes throughout the network can be calculated. mdpi.com

The integration of this compound into MFA models enables researchers to answer critical questions about cellular physiology, such as:

What is the rate of protein synthesis and degradation?

How does the cell shuttle nitrogen between different metabolic pools?

What is the flux through anaplerotic pathways that replenish intermediates of the citric acid cycle?

By providing quantitative data on reaction rates, MFA offers a functional readout of the metabolic phenotype, which is often a more direct reflection of cellular function than transcriptomic or proteomic data alone. rsc.orgresearchgate.net

The table below summarizes the integration of this compound into systems biology approaches.

Systems Biology Approach Role of this compound Information Gained Key Analytical Technique(s)
Stable Isotope-Resolved Metabolomics (SIRM) Labeled Precursor/Tracer, Internal StandardPathway mapping, relative nutrient contribution, metabolite identification, absolute quantification. creative-peptides.comresearchgate.netMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). eurisotop.comisotope.com
Metabolic Flux Analysis (MFA) Labeled Precursor/TracerAbsolute reaction rates (fluxes), quantification of protein turnover, nitrogen balance, and anaplerotic contributions. rsc.orgnih.govMass Spectrometry (MS), Computational Modeling. cortecnet.commdpi.com

By combining the qualitative and quantitative insights from SIRM and MFA powered by tracers like this compound, a more comprehensive and dynamic understanding of biological systems emerges. This integrated approach allows for the construction of robust, predictive models that can simulate the metabolic response to genetic perturbations, environmental changes, or therapeutic interventions, ultimately providing a deeper insight into the mechanisms of health and disease. eurisotop.com

Challenges and Future Perspectives in L Alanine D7 Research

Methodological Limitations in Isotopic Labeling and Analytical Sensitivity

A primary challenge in L-Alanine-d7 research lies in the methods of isotopic labeling and the subsequent analytical detection. The synthesis of deuterated compounds, including this compound, can be complex and costly. rsc.orgmagtech.com.cn Achieving high levels of deuterium (B1214612) incorporation and ensuring the site-selectivity of the label are critical for accurate tracer studies. acs.org Existing methods for producing deuterated amino acids can struggle with issues of selectivity, the extent of deuteration, and maintaining the enantiomeric purity of the final product. arizona.edu While significant progress has been made in developing new methodologies for deuterium labeling, such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration, challenges in controlling regioselectivity and chemoselectivity persist. researchgate.netnih.govacs.org

Furthermore, the analytical sensitivity of instruments like mass spectrometers and NMR spectrometers is a crucial factor. While techniques like gas chromatography-mass spectrometry (GC-MS) are used to measure the enrichment of deuterated alanine (B10760859), the sensitivity can be dependent on the instrument and the specific analytical method employed. nih.govphysiology.org For instance, achieving high-resolution separation of isotopologues with small mass differences requires advanced mass spectrometry capabilities. nih.gov The natural abundance of stable isotopes can also interfere with the detection of tracer-derived labeling, necessitating careful correction during data analysis. nih.gov

Computational Challenges in Complex Metabolic Network Modeling

The data generated from this compound tracing experiments are often vast and complex, requiring sophisticated computational models to interpret. Metabolic Flux Analysis (MFA) is a key computational method used to quantify the rates of metabolic reactions. rsc.orgnih.gov However, constructing accurate and comprehensive metabolic models is a significant challenge. These models must account for the intricate network of biochemical reactions within a cell and the potential for bidirectional reactions.

A major computational hurdle is the sheer complexity of the metabolic networks and the large amount of data that needs to be integrated. rsc.org Accurately modeling the kinetic isotope effects of deuterium can also be challenging, as these effects can influence reaction rates and need to be accounted for in the models. researchgate.netresearchgate.netmdpi.com Existing software for MFA, while powerful, often requires manual steps, which can limit the throughput and reproducibility of the analysis. mdpi.com The development of automated and standardized workflows is crucial for handling the large datasets generated in modern metabolomics studies. mdpi.com

Integration of Multi-Omics Data with this compound Tracing

To gain a holistic understanding of cellular metabolism, it is essential to integrate data from this compound tracing with other "omics" data, such as genomics, transcriptomics, and proteomics. rsc.org This integration can provide a more complete picture of how genetic and regulatory changes influence metabolic pathways. However, the integration of these diverse datasets presents significant analytical and computational challenges. researchgate.net

One of the main difficulties is the different scales and types of data generated by each omics platform. For example, metabolome data provides a snapshot of metabolite concentrations and fluxes, while the proteome reflects the abundance of enzymes that catalyze these reactions. shimadzu.com Relating these different data types to create a cohesive model of cellular function is a complex task. shimadzu.com While combining genetic and isotopic information has been shown to improve the accuracy of assigning individuals to populations of origin, these methods were not initially designed to handle complex patterns of genetic variation. researchgate.net New statistical methods and computational tools are needed to effectively integrate these multi-omics datasets and extract meaningful biological insights. researchgate.net

Emerging Technologies and Novel Applications for Deuterated Amino Acids

Despite the challenges, the field of deuterated amino acid research is continually evolving, with new technologies and applications on the horizon. Recent advancements in synthetic chemistry are providing more efficient and selective methods for producing deuterated compounds. researchgate.netacs.orgnih.gov For example, new catalytic systems based on iridium and ruthenium are showing promise for highly selective hydrogen isotope exchange reactions. rsc.orgmusechem.com

The applications of deuterated amino acids are also expanding. Beyond their use as metabolic tracers, they are being explored for their potential to improve the properties of therapeutic drugs. arizona.eduacs.orgmusechem.com The "kinetic isotope effect" can be exploited to enhance the metabolic stability of drugs, potentially leading to improved efficacy and reduced side effects. acs.orgmusechem.com Furthermore, emerging analytical techniques, such as advanced mass spectrometry imaging, are enabling the study of metabolic heterogeneity at the single-cell level, providing unprecedented insights into the metabolic differences between individual cells within a tissue. researchgate.net

Economic and Practical Considerations for Large-Scale Research

The cost of deuterated compounds, particularly for large-scale studies, remains a significant barrier. The synthesis of isotopically labeled compounds like this compound is often a multi-step process that requires specialized reagents and expertise, contributing to their high cost. rsc.orgnih.gov For example, producing deuterated protein for NMR studies can be expensive due to the cost of D2O and deuterated glucose. nih.gov

Efforts are being made to develop more cost-effective methods for producing deuterated amino acids. nih.govresearchgate.net One approach involves using algae to produce deuterated amino acid mixtures, which can significantly reduce the cost compared to traditional methods. nih.gov As the demand for deuterated compounds in research and drug development continues to grow, there is a strong incentive to develop more economical and scalable production methods. arizona.edu Addressing these economic and practical considerations will be crucial for making large-scale metabolic research more accessible and accelerating the pace of discovery.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing L-Alanine-d7 in academic research?

  • Methodological Answer : this compound is synthesized via catalytic deuteration of L-alanine precursors or enzymatic incorporation of deuterated substrates. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H-NMR to confirm deuterium incorporation at specific positions) and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% d7). For reproducibility, experimental sections must detail catalysts (e.g., PtO2_2), reaction conditions (temperature, pH), and purification steps (e.g., recrystallization). Raw spectral data should be archived in supplementary materials, while processed data (e.g., NMR shifts) are included in the main text .

Q. How is this compound used in metabolic flux analysis, and what are its advantages over non-deuterated analogs?

  • Methodological Answer : this compound serves as a tracer in 13C^{13}\text{C}- or 2H^2\text{H}-based metabolic flux studies. Its deuterium labeling enables precise tracking of amino acid metabolism via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS). Advantages include reduced background noise in isotopic enrichment assays and minimal metabolic perturbation due to deuterium’s low kinetic isotope effect (KIE). Researchers must validate tracer incorporation rates using control experiments with unlabeled alanine to rule out isotopic dilution effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotopic enrichment data when using this compound in complex biological systems?

  • Methodological Answer : Contradictions often arise from compartmentalized metabolism (e.g., mitochondrial vs. cytosolic pools) or differential deuterium retention rates. To address this:

  • Perform subcellular fractionation paired with LC-MS/MS to isolate compartment-specific labeling.
  • Use time-course experiments to track deuterium loss kinetics and adjust enrichment calculations.
  • Apply statistical modeling (e.g., isotopomer spectral analysis) to account for metabolic branching points.
  • Document uncertainties in methodology (e.g., instrument detection limits) and validate with orthogonal techniques like NMR .

Q. What experimental design considerations are critical when integrating this compound with other isotopic tracers (e.g., 15N^{15}\text{N}-glutamine) in multi-omics studies?

  • Methodological Answer :

  • Avoid isotopic overlap : Use tracers with distinct mass shifts (e.g., 2H^2\text{H} vs. 15N^{15}\text{N}) to prevent spectral interference in MS.
  • Optimize dosing ratios : Conduct pilot studies to determine non-toxic, physiologically relevant tracer concentrations.
  • Leverage complementary techniques : Pair MS-based fluxomics with RNA-seq to correlate metabolic activity with gene expression.
  • Data integration : Use bioinformatics pipelines (e.g., MetaboAnalyst) to align isotopic enrichment data with proteomic/transcriptomic datasets. Reference prior studies on cross-talk between alanine and glutamine metabolism .

Q. How do deuterium kinetic isotope effects (KIEs) influence the interpretation of enzyme kinetics in studies using this compound?

  • Methodological Answer : Deuteration at α-carbon positions can alter enzyme-substrate binding (KIE ≈ 2–3 for C-D vs. C-H bonds). To mitigate:

  • Compare with 13C^{13}\text{C}-labeled analogs : Use 13C^{13}\text{C}-alanine controls to isolate isotopic effects.
  • Compute KIE-adjusted rates : Apply Swain-Schaad relationships or quantum mechanical/molecular mechanical (QM/MM) simulations to correct observed reaction rates.
  • Publish raw kinetic data (e.g., VmaxV_{\text{max}}, KmK_m) alongside corrected values in supplementary materials .

Data Presentation and Reproducibility

Q. What are the best practices for reporting isotopic purity and stability data for this compound in peer-reviewed publications?

  • Methodological Answer :

  • Tabulate key metrics :
ParameterMethodAcceptable Range
Isotopic PurityHRMS≥98% d7
Chemical PurityHPLC-UV≥95%
Storage StabilityAccelerated degradation (40°C/75% RH)≤5% deuterium loss over 12 months
  • Include raw spectra in supplementary materials with annotated peaks.

Ethical and Collaborative Considerations

Q. How should researchers address discrepancies between their findings and prior literature on this compound applications?

  • Methodological Answer :

  • Conduct sensitivity analyses to test if methodological differences (e.g., cell culture media composition) explain contradictions.
  • Use systematic reviews to contextualize results within existing frameworks (e.g., PRISMA guidelines).
  • Engage in open data practices : Share raw datasets via repositories like MetaboLights to enable cross-validation.
  • Acknowledge limitations in the discussion section and propose follow-up experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
l-Alanine-d7
Reactant of Route 2
l-Alanine-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.